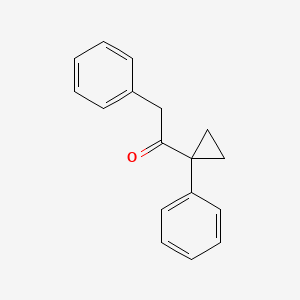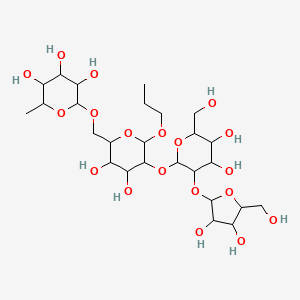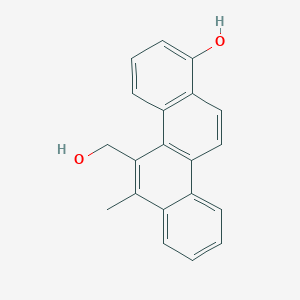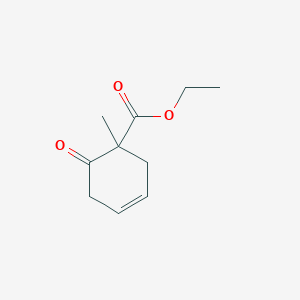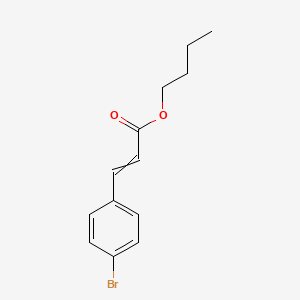
N'-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a diisopropoxyphosphoryl group, a nitrophenyl group, and an acetohydrazide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide typically involves multiple steps. One common method includes the reaction of diisopropyl phosphorochloridate with 4-nitrophenylhydrazine to form an intermediate, which is then reacted with acetyl chloride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrazine.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.
科学的研究の応用
N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.
作用機序
The mechanism of action of N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Some compounds similar to N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide include:
- N’-diisopropoxyphosphorylcarbonyl-N-(4-aminophenyl)acetohydrazide
- N’-diisopropoxyphosphorylcarbonyl-N-(4-methylphenyl)acetohydrazide
- N’-diisopropoxyphosphorylcarbonyl-N-(4-chlorophenyl)acetohydrazide
Uniqueness
What sets N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities. The presence of the nitrophenyl group, in particular, contributes to its distinct chemical and biological properties.
特性
CAS番号 |
132122-83-9 |
|---|---|
分子式 |
C15H22N3O7P |
分子量 |
387.32 g/mol |
IUPAC名 |
N'-di(propan-2-yloxy)phosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide |
InChI |
InChI=1S/C15H22N3O7P/c1-10(2)24-26(23,25-11(3)4)15(20)16-17(12(5)19)13-6-8-14(9-7-13)18(21)22/h6-11H,1-5H3,(H,16,20) |
InChIキー |
XUISTOAUPRCURO-UHFFFAOYSA-N |
正規SMILES |
CC(C)OP(=O)(C(=O)NN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



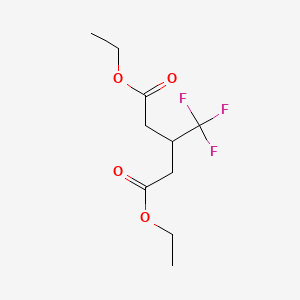

![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)
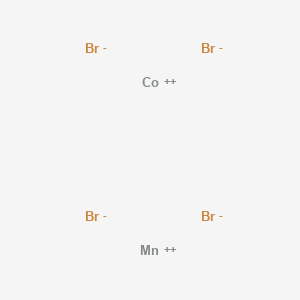
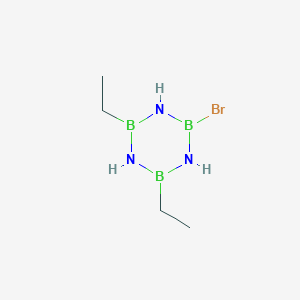
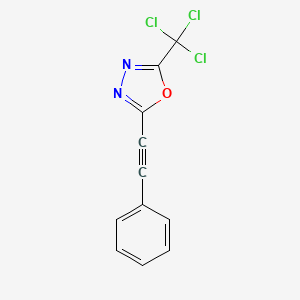
![1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene](/img/structure/B14282266.png)
![4H-1-Benzopyran-4-one, 3-[[(4-bromophenyl)imino]methyl]-](/img/structure/B14282273.png)
